Lithium dinonylnaphthalenesulfonate
Description
Lithium dinonylnaphthalenesulfonate (Li-DNNS, CAS No. 25322-17-2) is a neutral metal sulfonate additive widely used in industrial lubricants and greases. It belongs to the class of dinonylnaphthalenesulfonate salts, characterized by a hydrophobic dinonylnaphthalene backbone and a sulfonate group complexed with a lithium cation. Li-DNNS is renowned for its dual functionality as a rust inhibitor and stabilizer, particularly in high-temperature environments. Its low ash content (<1%) minimizes residue formation, making it suitable for applications requiring prolonged operational stability, such as lithium soap-based greases and turbine oils .
Key industrial benefits include:
Properties
CAS No. |
28214-91-7 |
|---|---|
Molecular Formula |
C28H43LiO3S |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
lithium;2,3-di(nonyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C28H44O3S.Li/c1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2;/h17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31);/q;+1/p-1 |
InChI Key |
WTHCDEDKJUFXJG-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium dinonylnaphthalenesulfonate is typically synthesized by the reaction of naphthalene with nonene, followed by sulfonation. The reaction involves the following steps:
Reaction of Naphthalene with Nonene: Naphthalene reacts with nonene to form diisononylnaphthalene.
Sulfonation: Diisononylnaphthalene undergoes sulfonation to produce dinonylnaphthalenesulfonic acid.
Lithiation: The dinonylnaphthalenesulfonic acid is then treated with lithium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves the use of large reactors and controlled environments to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Lithium dinonylnaphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form naphthalene and nonene.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Naphthalene and nonene.
Substitution: Various substituted naphthalenes depending on the substituent introduced.
Scientific Research Applications
Lithium dinonylnaphthalenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in anionic polymerizations to produce well-defined macromolecular structures.
Biology: The compound is studied for its potential use in biological systems, particularly in the stabilization of biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Mechanism of Action
The mechanism of action of lithium dinonylnaphthalenesulfonate involves its interaction with various molecular targets and pathways:
Anionic Polymerization: The compound acts as an initiator by transferring electrons to the monomer, leading to the formation of polymer chains.
Stabilization of Lithium-Ion Batteries: It forms a stable interface with the anode materials, preventing degradation and enhancing battery performance.
Comparison with Similar Compounds
Comparison with Similar Dinonylnaphthalenesulfonate Compounds
Li-DNNS is part of a broader family of dinonylnaphthalenesulfonate additives, which differ primarily in their metal cations. Below is a comparative analysis based on performance, applications, and regulatory considerations:
Lithium vs. Calcium Dinonylnaphthalenesulfonate
Key Findings :
- Li-DNNS outperforms calcium salts in high-temperature stability but is less effective in water separation.
- Calcium dinonylnaphthalenesulfonate (Ca-DNNS) excels as a dispersant for solid additives (e.g., soot) due to its polar calcium cation .
Lithium vs. Barium Dinonylnaphthalenesulfonate
Barium dinonylnaphthalenesulfonate (CAS No. 25619-56-1) is another variant historically used for extreme-pressure lubrication. However, its use has declined due to toxicity concerns associated with barium compounds. Regulatory frameworks, such as the EU’s REACH, restrict barium-based additives in consumer-facing applications .
| Parameter | Lithium-DNNS | Barium-DNNS |
|---|---|---|
| Environmental Impact | Low toxicity | High toxicity |
| Regulatory Status | Widely accepted | Restricted in EU/US |
| Load-Bearing Capacity | Moderate | High |
Key Findings :
Lithium vs. Other Sulfonate Derivatives
- Dinonyldisulfonates (e.g., dinonyldisulfonic acid, CAS No. 60223-95-2): These exhibit enhanced acidity and are used in detergent formulations but lack the thermal stability of Li-DNNS.
- Amine Complexes (e.g., cyclohexanamine compound, CAS No. 68425-61-6): Provide alkalinity for neutralizing acidic byproducts but are less effective as rust inhibitors .
Critical Notes on Li-DNNS and Alternatives
Regulatory Compliance : Li-DNNS is favored in regions like the EU due to lithium’s classification as a critical raw material (see Figure 174, EU trade data for refined lithium compounds) . However, supply chain vulnerabilities for lithium may drive interest in calcium-based alternatives.
Environmental Trade-offs: While Li-DNNS has low ash content, its lithium component requires sustainable sourcing to align with circular economy goals.
Performance Limitations : Li-DNNS is less effective in water-contaminated systems compared to calcium variants, necessitating formulation adjustments for marine applications .
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